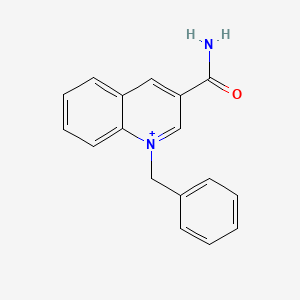
1-Benzyl-3-carbamoylquinolin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-carbamoylquinolin-1-ium is a chemical compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
1-Benzyl-3-carbamoylquinolin-1-ium can be synthesized through several methods. One common approach involves the reaction of aniline with an aldehyde or ketone, followed by cyclization to form hydroquinoline, which is then oxidized to quinoline . The specific conditions for this synthesis include the use of sulfuric acid as a catalyst and an oxidizing agent such as acrolein .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-Benzyl-3-carbamoylquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
科学的研究の応用
1-Benzyl-3-carbamoylquinolin-1-ium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1-Benzyl-3-carbamoylquinolin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with DNA replication in cancer cells .
類似化合物との比較
Similar Compounds
Quinoline: A basic heterocyclic aromatic organic compound with a similar structure.
Isoquinoline: Another compound with a benzene ring fused to a pyridine ring, but with a different arrangement.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness
1-Benzyl-3-carbamoylquinolin-1-ium is unique due to its specific benzyl and carbamoyl functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
47072-02-6 |
|---|---|
分子式 |
C17H15N2O+ |
分子量 |
263.31 g/mol |
IUPAC名 |
1-benzylquinolin-1-ium-3-carboxamide |
InChI |
InChI=1S/C17H14N2O/c18-17(20)15-10-14-8-4-5-9-16(14)19(12-15)11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H-,18,20)/p+1 |
InChIキー |
PTWCQIKTICCNGP-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C(C=C1)C[N+]2=CC(=CC3=CC=CC=C32)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)
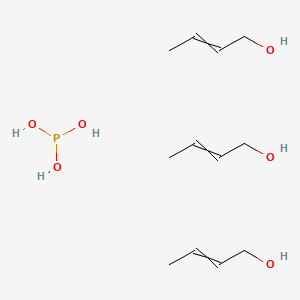
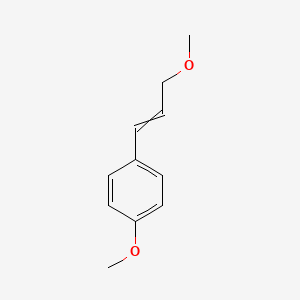
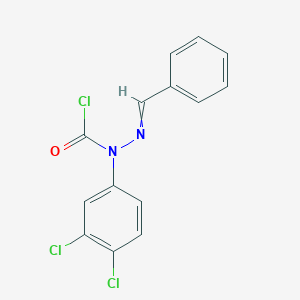
![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
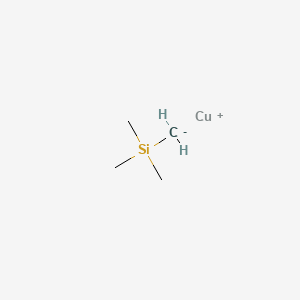
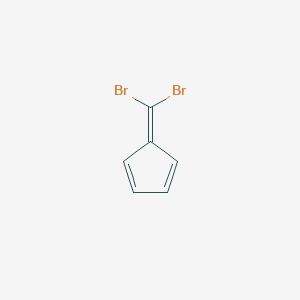
![{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14655872.png)


![6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14655905.png)
